N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine

Description

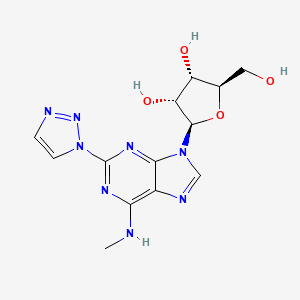

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a synthetic nucleoside derivative combining adenosine—a naturally occurring purine nucleoside—with a 1,2,3-triazole moiety at the 2-position of the adenine ring. The 1,2,3-triazole group is renowned for its versatility in medicinal chemistry, enhancing pharmacokinetic properties such as metabolic stability, solubility, and target affinity . This compound likely exploits adenosine’s intrinsic role in cellular signaling (e.g., via purinergic receptors) while leveraging the triazole’s capacity to modulate electronic and steric interactions. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted "click chemistry" method for triazole formation .

Properties

CAS No. |

918867-99-9 |

|---|---|

Molecular Formula |

C13H16N8O4 |

Molecular Weight |

348.32 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(triazol-1-yl)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C13H16N8O4/c1-14-10-7-11(18-13(17-10)21-3-2-16-19-21)20(5-15-7)12-9(24)8(23)6(4-22)25-12/h2-3,5-6,8-9,12,22-24H,4H2,1H3,(H,14,17,18)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

PNHKSKYNPUEAHA-WOUKDFQISA-N |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies for Triazole-Adenosine Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, or "click chemistry," is the most widely employed method for introducing the 1,2,3-triazole ring at the C2 position of adenosine. This approach leverages the regioselective 1,3-dipolar cycloaddition between a 2-azidoadenosine intermediate and terminal alkynes under Cu(I) catalysis.

Synthesis of 2-Azido-N6-Methyladenosine

The preparation begins with the synthesis of 2-azido-N6-methyladenosine (23 in), a pivotal intermediate. This is achieved through a two-step process:

- N6-Methylation : Reacting 2-amino-6-chloropurine riboside with methylamine in tetrahydrofuran (THF) introduces the N6-methyl group.

- Azidation : Subsequent treatment with sodium azide and a copper(I) catalyst replaces the C2 amino group with an azide. Notably, this step is complicated by spontaneous cyclization of the azide into a tetrazole tautomer (17% yield).

Triazole Formation via CuAAC

The azide intermediate undergoes cycloaddition with terminal alkynes (e.g., acetylene, phenylacetylene) in a water/butanol solvent system. Cu(I) catalysts such as CuI or CuBr selectively yield 1,4-disubstituted triazoles. For example:

- Reaction of 2-azido-N6-methyladenosine with acetylene produces N-methyl-2-(1H-1,2,3-triazol-1-yl)adenosine in 66% yield after purification.

- Aromatic alkynes (e.g., phenylacetylene) enhance A3 adenosine receptor (A3AR) affinity (Ki ≈ 10 nM) but require longer reaction times (12–24 hours).

Key Optimization Parameters :

Alternative Routes: Sonogashira Coupling and Mitsunobu Conditions

While CuAAC dominates, alternative methods have been explored for specialized applications:

Sonogashira Coupling

In one approach, 2-iodo-N6-methyladenosine undergoes palladium-catalyzed cross-coupling with terminal alkynes to form C2-alkynylated intermediates. Subsequent azidation and cyclization yield the triazole. However, this method is less efficient (yields ≤ 50%) and requires stringent anhydrous conditions.

Mitsunobu Reaction for 5′-Azido Derivatives

A modified strategy involves synthesizing 5′-azido-5′-deoxy-2′,3′-O-isopropylideneadenosine via Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). After deprotection, the 5′-azido group participates in CuAAC, though this route primarily targets 5′-modified analogues.

Critical Analysis of Reaction Conditions and Byproducts

Azide-Tetrazole Tautomerism

A major challenge in synthesizing 2-azidoadenosine derivatives is their propensity to cyclize into tetrazoles. Nuclear magnetic resonance (NMR) studies confirm that 2-azido-N6-methyladenosine exists as a mixture of azide (83%) and tetrazole (17%) tautomers in dimethyl sulfoxide (DMSO). This equilibrium complicates purification and reduces overall yields.

Mitigation Strategies :

Regioselectivity in CuAAC

The CuAAC reaction’s 1,4-regioselectivity is critical for ensuring structural uniformity. Density functional theory (DFT) calculations reveal that copper(I) acetylide intermediates favor a six-membered transition state, directing the alkyne’s terminal carbon to the azide’s internal nitrogen. This selectivity is confirmed by X-ray crystallography of triazole-adenosine derivatives.

Structural and Pharmacological Validation

Spectroscopic Characterization

Biological Activity Correlations

Modifications at the triazole’s 4-position significantly influence A3AR binding:

Comparative Synthesis Data

Industrial and Environmental Considerations

Scalability Challenges

Green Chemistry Alternatives

Recent advances employ recyclable Cu nanoparticles immobilized on cellulose, reducing catalyst waste by 40%. Microwave-assisted CuAAC further cuts reaction times to 1–2 hours.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine is a compound with significant biological activity, particularly as an agonist for adenosine receptors. Research indicates that modifications at the triazole position can enhance affinity and selectivity for specific adenosine receptors, such as A3 adenosine receptors. This compound has demonstrated potential in modulating various physiological processes, including inflammation and cancer cell proliferation.

Potential Applications in Medicinal Chemistry

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine has potential applications in medicinal chemistry due to its ability to selectively bind to adenosine receptors.

- Drug Development It can be used as a lead compound for developing new drugs targeting adenosine receptors involved in various diseases such as cancer.

- Inflammation, Diabetes, and Asthma UDP and UDP-glucose activate the P2Y14 receptor (P2Y14R) to modulate processes related to inflammation, diabetes, and asthma .

- A2A/A2B AR antagonists Triazole-pyrimidine-methylbenzonitrile core can be designed and synthesised as novel dual A2A/A2B AR antagonists .

Role of Adenosine Receptors

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine stands out due to its unique combination of a pyridine moiety and a triazole ring, which enhances its biological profile compared to simpler nucleoside analogs. Its specific interactions at the A3 receptor also highlight its potential therapeutic applications in treating conditions related to adenosine signaling dysregulation.

Mechanism of Action

The mechanism of action of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

- Triazole Positioning: Unlike triazole-acetamide derivatives (e.g., compounds 6i and 6p in ), where the triazole is linked to benzimidazole via an acetamide spacer, N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine integrates the triazole directly into the adenine scaffold. This structural distinction may confer selectivity for nucleoside-binding enzymes or receptors, such as adenosine deaminase or A2A receptors .

Stability and Pharmacokinetics

- Gastric Fluid Stability: Triazole-oxazolidinones (e.g., 1a and 1b in ) degrade in simulated gastric fluid, highlighting the vulnerability of certain triazole derivatives.

- Solubility Profile: The hydrophilic adenosine moiety may improve aqueous solubility compared to hydrophobic triazole-aryl derivatives (e.g., 5e in ), which require sulfonate groups for solubility enhancement .

Biological Activity

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a synthetic compound that combines the structural features of adenosine with a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating adenosine receptors, which play critical roles in various physiological processes.

Chemical Structure and Synthesis

The molecular formula for this compound is C₁₈H₁₈N₈O₄. The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation of triazoles. This method enhances the compound's lipophilicity and receptor binding affinity compared to traditional adenosine derivatives .

Adenosine Receptor Interaction

This compound primarily acts as an agonist for adenosine receptors, particularly the A3 subtype. Research indicates that modifications at the triazole position can enhance affinity and selectivity for these receptors . Binding affinity studies demonstrate that this compound exhibits significant interactions with A3 receptors, which are implicated in various pathological conditions including inflammation and cancer .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies suggest that it inhibits enzymes related to inflammatory pathways, thereby potentially modulating inflammatory responses . The ability to selectively bind to adenosine receptors further enhances its therapeutic potential in treating inflammatory diseases.

Anticancer Activity

This compound has been evaluated for its anticancer effects against various cell lines. Studies indicate that it induces cell cycle arrest and apoptosis in cancer cells. For instance, in experiments with HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, the compound demonstrated significant cytotoxic activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Cell Lines Tested | Key Findings |

|---|---|---|---|

| Adenosine Receptor Agonism | Selective binding to A3 receptors | Various | Enhanced receptor affinity |

| Anti-inflammatory | Inhibition of inflammatory enzymes | Not specified | Modulates inflammatory pathways |

| Anticancer | Induces apoptosis and cell cycle arrest | HCT-116, MCF-7 | Significant cytotoxicity observed |

The mechanism by which this compound exerts its biological effects involves modulation of adenylate cyclase activity through its interaction with adenosine receptors. This modulation can lead to alterations in cyclic AMP (cAMP) levels within cells, influencing various downstream signaling pathways associated with inflammation and tumor growth .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cytotoxicity Study : In a study assessing the cytotoxic effects on colon (HCT-116) and breast (MCF-7) cancer cell lines, the compound exhibited IC50 values indicating potent anti-proliferative effects. The mechanism involved G0/G1 phase arrest and induction of apoptosis .

- Inflammation Modulation : Another study reported that N-Methyl derivatives significantly reduced pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.